![molecular formula C16H17Br2NO2 B6008016 (2-bromo-4,5-dimethoxybenzyl)(4-bromo-3-methylphenyl)amine](/img/structure/B6008016.png)
(2-bromo-4,5-dimethoxybenzyl)(4-bromo-3-methylphenyl)amine
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Overview
Description
(2-bromo-4,5-dimethoxybenzyl)(4-bromo-3-methylphenyl)amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of phenethylamines and has been found to exhibit significant biological activity.
Mechanism of Action
The mechanism of action of (2-bromo-4,5-dimethoxybenzyl)(4-bromo-3-methylphenyl)amine is not fully understood. However, it is believed to interact with specific receptors in the body, leading to a range of biological effects.
Biochemical and Physiological Effects:
(2-bromo-4,5-dimethoxybenzyl)(4-bromo-3-methylphenyl)amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, among others. Additionally, it has been found to have potential as a treatment for certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2-bromo-4,5-dimethoxybenzyl)(4-bromo-3-methylphenyl)amine for lab experiments is its high purity and stability. This makes it an ideal compound for use in various types of assays and experiments. However, its potential toxicity and limited solubility in water can make it challenging to work with in certain applications.
Future Directions
There are many potential future directions for research on (2-bromo-4,5-dimethoxybenzyl)(4-bromo-3-methylphenyl)amine. Some possible areas of interest include further studies on its mechanism of action, its potential as a treatment for various diseases, and its potential as a tool for understanding specific biological processes. Additionally, there may be opportunities to explore new synthetic methods for producing this compound and to develop new derivatives with enhanced biological activity.
Synthesis Methods
The synthesis of (2-bromo-4,5-dimethoxybenzyl)(4-bromo-3-methylphenyl)amine involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 4-bromo-3-methylphenylamine in the presence of a reducing agent. The reaction conditions are carefully controlled to ensure the formation of the desired product in high yield and purity.
Scientific Research Applications
(2-bromo-4,5-dimethoxybenzyl)(4-bromo-3-methylphenyl)amine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant pharmacological activity, particularly as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2NO2/c1-10-6-12(4-5-13(10)17)19-9-11-7-15(20-2)16(21-3)8-14(11)18/h4-8,19H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMIWUSBENOVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC(=C(C=C2Br)OC)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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